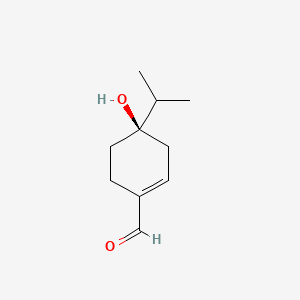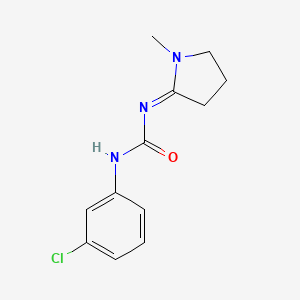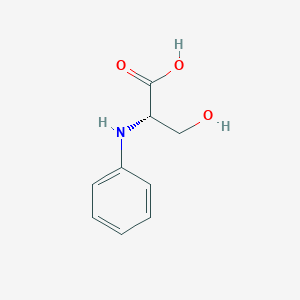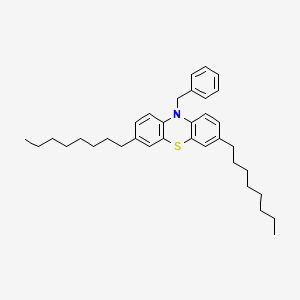
10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-: is a chemical compound with the molecular formula C35H47NS and a molar mass of 513.82 g/mol It is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- typically involves the reaction of phenothiazine with octyl bromide and benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like alkyl halides or aryl halides are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry: 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors .
Medicine: Although not directly used as a therapeutic agent, derivatives of phenothiazine have been explored for their potential pharmacological activities, including antipsychotic and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the fabrication of electronic devices .
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Phenothiazine: The parent compound with a simpler structure.
10H-Phenothiazine, 3,7-dibromo-10-phenyl-: A derivative with bromine atoms at positions 3 and 7.
10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-: The compound of interest with octyl groups at positions 3 and 7 and a phenylmethyl group at position 10.
Uniqueness: 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)- is unique due to the presence of long octyl chains and a phenylmethyl group, which impart distinct electronic and steric properties.
Propriétés
Numéro CAS |
6044-66-2 |
|---|---|
Formule moléculaire |
C35H47NS |
Poids moléculaire |
513.8 g/mol |
Nom IUPAC |
10-benzyl-3,7-dioctylphenothiazine |
InChI |
InChI=1S/C35H47NS/c1-3-5-7-9-11-14-18-29-22-24-32-34(26-29)37-35-27-30(19-15-12-10-8-6-4-2)23-25-33(35)36(32)28-31-20-16-13-17-21-31/h13,16-17,20-27H,3-12,14-15,18-19,28H2,1-2H3 |
Clé InChI |
BIJMTMUECQSXDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)CCCCCCCC)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


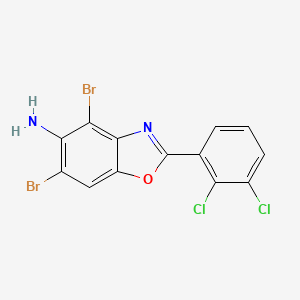
![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)

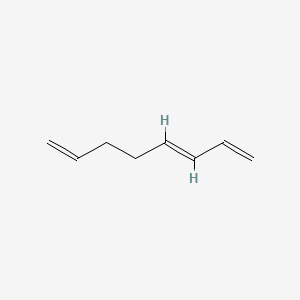

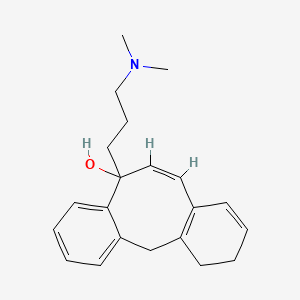

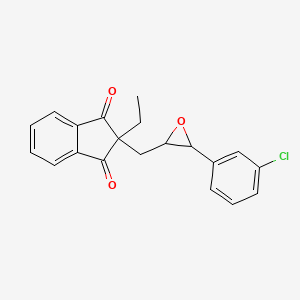
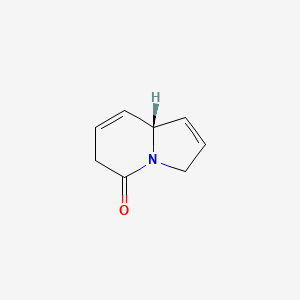
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
